Chlornitrofen

Descripción

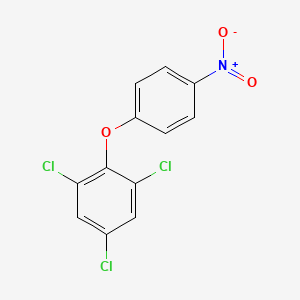

Structure

3D Structure

Propiedades

IUPAC Name |

1,3,5-trichloro-2-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl3NO3/c13-7-5-10(14)12(11(15)6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNAUQUKWRBODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041775 | |

| Record name | Chlornitrofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1836-77-7 | |

| Record name | Chlornitrofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1836-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlornitrofen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlornitrofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlornitrofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORNITROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NMN2MY1CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chlornitrofen: A Technical Guide to its Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlornitrofen (2,4,6-trichlorophenyl 4-nitrophenyl ether) is a synthetic diphenyl ether herbicide first introduced for the control of annual weeds in rice paddies. Its mode of action involves the inhibition of the enzyme protoporphyrinogen oxidase, a key component in the chlorophyll and heme biosynthetic pathways. While effective as a herbicide, concerns regarding its environmental persistence, potential for bioaccumulation, and endocrine-disrupting activities have led to increased scrutiny and regulatory restrictions in many regions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and toxicological profile of this compound. Detailed experimental protocols for its chemical synthesis, analytical determination in environmental matrices, and assessment of its endocrine-disrupting potential are presented.

Chemical Structure and Identification

This compound is a chlorinated nitrophenyl ether. The molecule consists of a 4-nitrophenoxy group linked to a 1,3,5-trichlorobenzene ring via an ether bond.

| Identifier | Value |

| IUPAC Name | 1,3,5-trichloro-2-(4-nitrophenoxy)benzene[1] |

| CAS Number | 1836-77-7[1] |

| Molecular Formula | C₁₂H₆Cl₃NO₃[1] |

| Canonical SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])OC2=C(C=C(C=C2Cl)Cl)Cl[1] |

| InChI | InChI=1S/C12H6Cl3NO3/c13-7-5-10(14)12(11(15)6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H[1] |

| InChIKey | XQNAUQUKWRBODG-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound influence its environmental fate and transport. It is a solid with low solubility in water and a preference for partitioning into organic matrices.

| Property | Value |

| Molecular Weight | 318.54 g/mol |

| Melting Point | 107 °C |

| Boiling Point | 210 °C |

| Water Solubility | Practically insoluble |

| logP (Octanol-Water Partition Coefficient) | 4.97 |

| Appearance | Light yellow powder[2] |

Toxicological Profile

This compound exhibits moderate acute toxicity in mammals. Of greater concern are its potential long-term effects, including endocrine disruption and the mutagenicity of its environmental degradation products.

| Endpoint | Value | Species |

| Acute Oral LD₅₀ | >10,000 mg/kg | Rat |

| Endocrine Disruption | Potent anti-androgenic and estrogenic activities | In vitro |

| Mutagenicity of Metabolites | Increased mutagenicity observed after anaerobic biodegradation | Salmonella typhimurium |

Experimental Protocols

Chemical Synthesis of this compound via Ullmann Condensation

This protocol describes the synthesis of this compound from 2,4,6-trichlorophenol and 4-chloronitrobenzene using a copper-catalyzed Ullmann condensation reaction.

Materials:

-

2,4,6-trichlorophenol

-

4-chloronitrobenzene

-

Potassium carbonate (anhydrous)

-

Copper(I) iodide

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Toluene

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and crystallization

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4,6-trichlorophenol (1.0 eq), potassium carbonate (1.5 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Add 4-chloronitrobenzene (1.1 eq) to the reaction mixture.

-

Heat the mixture to 120-130 °C with vigorous stirring and maintain under reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into deionized water and extract with toluene (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Analysis of this compound in Water by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the extraction and quantification of this compound from water samples.

Materials:

-

Water sample

-

Dichloromethane (DCM, pesticide residue grade)

-

Anhydrous sodium sulfate

-

Internal standard (e.g., PCB 209)

-

Separatory funnel

-

Rotary evaporator or nitrogen evaporator

-

GC-MS system with a capillary column (e.g., DB-5ms)

-

Autosampler vials

Procedure:

-

Extraction:

-

To a 1 L water sample in a separatory funnel, add 60 mL of DCM.

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and drain the DCM layer into a flask.

-

Repeat the extraction twice more with fresh 60 mL portions of DCM.

-

Combine the DCM extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.

-

-

Concentration:

-

Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Add a known amount of internal standard.

-

Transfer the final extract to an autosampler vial.

-

-

GC-MS Analysis:

-

Injector: Splitless mode, 250 °C.

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of 50-450 amu or selected ion monitoring (SIM) for target ions of this compound and the internal standard.

-

Androgen Receptor (AR) Competitive Binding Assay

This in vitro assay determines the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

-

Rat prostate cytosol (source of AR)

-

[³H]-R1881 (radiolabeled androgen)

-

This compound test solutions (in ethanol or DMSO)

-

Unlabeled R1881 (for standard curve)

-

Assay buffer (e.g., TEDG buffer)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail

-

Microcentrifuge tubes

-

Scintillation vials

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound and unlabeled R1881.

-

In microcentrifuge tubes, add a fixed amount of [³H]-R1881 and varying concentrations of either unlabeled R1881 (for the standard curve) or this compound.

-

Add rat prostate cytosol to each tube, vortex gently, and incubate overnight at 4 °C.

-

To separate bound from unbound radioligand, add cold HAP slurry to each tube and incubate on ice.

-

Pellet the HAP by centrifugation, and wash the pellet with cold assay buffer.

-

Resuspend the final HAP pellet in scintillation cocktail in a scintillation vial.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]-R1881 (IC₅₀ value).

Estrogen Receptor (ER) Transcriptional Activation Assay

This cell-based assay measures the ability of this compound to induce gene expression mediated by the estrogen receptor.

Materials:

-

A suitable cell line stably transfected with an estrogen receptor and an estrogen-responsive reporter gene (e.g., luciferase).

-

Cell culture medium and supplements.

-

This compound test solutions.

-

17β-estradiol (positive control).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach.

-

Expose the cells to serial dilutions of this compound or 17β-estradiol for 24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence in each well using a luminometer.

-

Determine the concentration of this compound that produces a half-maximal response (EC₅₀ value) and compare it to the positive control.

Signaling Pathways and Logical Relationships

Mechanism of Action: Protoporphyrinogen Oxidase Inhibition

This compound acts by inhibiting protoporphyrinogen oxidase (PPO), an enzyme essential for the synthesis of protoporphyrin IX, a precursor to both chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death in susceptible plants.

Anaerobic Biodegradation Pathway

Under anaerobic conditions, the primary transformation of this compound is the reduction of the nitro group to an amino group, forming 2,4,6-trichlorophenyl 4-aminophenyl ether (CNP-amino). This metabolite has also been shown to possess biological activity. Further degradation may involve cleavage of the ether bond.

Conclusion

This compound is a well-characterized herbicide with a defined mechanism of action. However, its environmental and toxicological profiles necessitate careful monitoring and management. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals involved in the study of this compound and other related compounds. The detailed methodologies for its synthesis, analysis, and toxicological assessment will aid in further investigations into its environmental impact and potential risks to human and ecosystem health.

References

Chlornitrofen (CAS No. 1836-77-7): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlornitrofen, a diphenyl ether herbicide, has been utilized in agriculture for the control of various weeds. This technical guide provides a comprehensive overview of this compound (CAS No. 1836-77-7), detailing its physicochemical properties, toxicological profile, and environmental fate. The document is intended to serve as a resource for researchers, scientists, and professionals in drug development by consolidating key data into structured tables, outlining detailed experimental protocols, and visualizing complex biological and experimental workflows. This guide synthesizes available data to facilitate a deeper understanding of this compound's characteristics and its potential biological and environmental impacts.

Physicochemical Properties

This compound is an organic compound with the molecular formula C₁₂H₆Cl₃NO₃.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1836-77-7 | [2] |

| Molecular Formula | C₁₂H₆Cl₃NO₃ | [1][2] |

| Molecular Weight | 318.54 g/mol | [2] |

| Appearance | Off-white to pale yellow crystalline solid/powder | [2][3] |

| Melting Point | 105-107 °C | [2][3][4] |

| Boiling Point | 210 °C | [2][4] |

| Water Solubility | Low | [5] |

| Log P (Octanol/Water Partition Coefficient) | 4.7 | [1] |

Toxicological Profile

This compound exhibits toxicity to various organisms. The acute toxicity data for mammals are summarized below. It is classified as toxic if inhaled and very toxic to aquatic life with long-lasting effects.[1][2]

| Test Organism | Route of Administration | LD50/LC50 | Reference |

| Rat | Oral | 10800 mg/kg | [3][6] |

| Mouse | Oral | 11800 mg/kg | [6][7] |

| Rat | Inhalation | > 0.52 mg/L (4 hours) | [3] |

Mechanism of Action

The primary mode of action for this compound as a herbicide is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), also known as EC 1.3.3.4.[1][5][8] This inhibition leads to an accumulation of protoporphyrinogen IX, which, when exposed to light, causes rapid cell membrane disruption through the generation of reactive oxygen species.

Endocrine Disruption

Studies have indicated that this compound and its amino derivative may act as endocrine disruptors. Specifically, they have been shown to possess antiandrogenic and estrogenic activities by interacting with the androgen receptor (AR) and estrogen receptor alpha (ERα).[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and toxicological assessment of this compound.

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of this compound in environmental samples.

Objective: To determine the concentration of this compound in a given sample matrix (e.g., water, soil).

Principle: The sample is extracted with an organic solvent, and the extract is analyzed by GC-MS. The gas chromatograph separates this compound from other components in the sample, and the mass spectrometer provides sensitive and selective detection.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., Rtx-1)[10]

-

High-purity helium or nitrogen as carrier gas[2]

-

This compound analytical standard

-

Pesticide residue grade solvents (e.g., ethyl acetate, hexane, dichloromethane)[11]

-

Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary)

-

Standard laboratory glassware and equipment

Procedure:

-

Sample Preparation:

-

Cleanup (if necessary): For complex matrices, pass the extract through an SPE cartridge to remove interfering substances. Gel permeation chromatography (GPC) can also be used for lipid removal.[11]

-

GC-MS Analysis:

-

Injector Temperature: 225-250°C[10]

-

Oven Temperature Program: Start at 80°C (hold for 2 min), ramp to 200°C at 4°C/min (hold for 15 min).[10]

-

Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.

-

MS Detector Temperature: 300°C[10]

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.

-

-

Quantification: Prepare a calibration curve using serial dilutions of the this compound analytical standard. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

References

- 1. one.oecd.org [one.oecd.org]

- 2. Analysis of Pesticides Using Low-Pressure GC-MS with Nitrogen Carrier Gas | Applications Notes | JEOL Ltd. [jeol.com]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. Fate of mutagenicity produced during anaerobic biodegradation of the herbicide this compound (CNP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. This compound | C12H6Cl3NO3 | CID 15788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Disruption of Androgen Receptor Signaling in Males by Environmental Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. 2,2-Bis(4-Chlorophenyl)-1,1-Dichloroethylene Stimulates Androgen Independence in Prostate Cancer Cells through Combinatorial Activation of Mutant Androgen Receptor and Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. maxwellsci.com [maxwellsci.com]

- 11. gcms.cz [gcms.cz]

- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

Mechanism of action of Chlornitrofen as a PPO inhibitor

An In-depth Technical Guide to the Mechanism of Action of Chlornitrofen as a Protoporphyrinogen Oxidase (PPO) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a diphenyl ether herbicide that exerts its phytotoxic effects by potently inhibiting the enzyme Protoporphyrinogen Oxidase (PPO), a critical component in the tetrapyrrole biosynthesis pathway in plants.[1] This inhibition leads to a cascade of cytotoxic events, culminating in rapid, light-dependent cell death. This technical guide provides a detailed examination of the molecular mechanism of this compound's action, presents available quantitative inhibition data, and outlines a comprehensive experimental protocol for assessing PPO inhibition.

Introduction to Protoporphyrinogen Oxidase Inhibitors

Protoporphyrinogen oxidase (PPO; EC 1.3.3.4) represents a key target for herbicide development due to its essential role in the biosynthesis of both chlorophyll and heme.[2][3] Herbicides that inhibit PPO are known for their high efficacy at low application rates, broad weed-control spectrum, and rapid onset of action.[2] this compound, chemically known as 2,4,6-trichlorophenyl 4-nitrophenyl ether, is a member of the diphenyl ether (DPE) class of PPO-inhibiting herbicides.[1] Understanding its precise mechanism of action is crucial for the development of new herbicidal agents and for managing the emergence of resistant weed biotypes.

Core Mechanism of Action

Target Enzyme: Protoporphyrinogen Oxidase (PPO)

In plants, PPO is primarily located in the plastids and is the last common enzyme in the pathway leading to the synthesis of chlorophylls and hemes.[2][3] It catalyzes the six-electron oxidation of the colorless substrate, protoporphyrinogen IX (Protogen IX), to form the highly conjugated and photoactive protoporphyrin IX (Proto IX).[2] This reaction is vital, and its disruption has lethal consequences for the plant cell.

Competitive Inhibition at the Active Site

This compound, like other DPE herbicides, functions as a potent and specific inhibitor of PPO. The mechanism of inhibition is competitive with respect to the enzyme's natural substrate, Protogen IX. This compound's molecular structure allows it to bind to the active site of the PPO enzyme, thereby preventing the binding and subsequent oxidation of Protogen IX. This competitive binding is the primary molecular event that initiates the herbicidal action.

Downstream Phytotoxic Cascade

The inhibition of PPO by this compound triggers a sequence of events that leads to rapid cellular destruction:

-

Accumulation of Protoporphyrinogen IX: With the PPO enzyme blocked, its substrate, Protogen IX, accumulates within the plastid stroma.[2]

-

Extracellular Export and Auto-oxidation: The buildup of Protogen IX causes it to leak from the plastid into the cytoplasm. In this different cellular environment, Protogen IX is rapidly oxidized to Proto IX through a non-enzymatic reaction.[2]

-

Photodynamic Damage: Proto IX is a powerful photosensitizer. In the presence of light and molecular oxygen, it generates highly destructive singlet oxygen (¹O₂), a reactive oxygen species (ROS).[2]

-

Lipid Peroxidation and Membrane Destruction: The generated singlet oxygen attacks polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation. This process leads to the rapid loss of membrane integrity, leakage of cellular contents, and ultimately, cell death, which manifests as necrotic lesions on the plant's foliage.[2]

Caption: Mechanism of this compound-induced phytotoxicity via PPO inhibition.

Quantitative Inhibition Data

Quantitative measures such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are used to define the potency of an inhibitor. While specific quantitative data for this compound's inhibition of various plant PPO enzymes are not extensively documented in publicly available literature, data for its effect on human PPO and for closely related diphenyl ether herbicides in plants provide valuable context.

| Inhibitor | Enzyme Source | Parameter | Value | Reference |

| This compound | Human PPO | IC50 | 1.1 µM | [4][5] |

| Acifluorfen-methyl | Corn (Zea mays) Etioplast PPO | IC50 | 4 nM | |

| Acifluorfen-methyl | Maize (Zea mays) Mitochondrial PPO | Ki | 0.09 µM | [2] |

| Acifluorfen-methyl | Maize (Zea mays) Etiochloroplastic PPO | Ki | 0.1 µM | [2] |

Note: Data for Acifluorfen-methyl, another diphenyl ether herbicide, is provided to illustrate the typical high potency of this class of inhibitors against plant PPO.

Experimental Protocols: In Vitro PPO Inhibition Assay

This section details a representative protocol for determining the inhibitory activity of compounds like this compound against plant PPO using a continuous fluorometric assay.

Enzyme Extraction

-

Homogenization: Harvest fresh, young plant tissue (e.g., spinach or pea leaves) and homogenize in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.25 M sucrose, 1 mM PMSF) at a 1:4 (w/v) ratio.

-

Filtration: Filter the homogenate through several layers of cheesecloth to remove large debris.

-

Centrifugation: Centrifuge the filtrate at 4,000 x g for 10 minutes at 4°C to pellet chloroplasts and mitochondria.

-

Resuspension: Discard the supernatant and gently resuspend the organelle-rich pellet in a minimal volume of assay buffer (e.g., 100 mM KH₂PO₄, pH 7.2, 0.3% Tween 80, 5 mM DTT, 1 mM EDTA).

-

Protein Quantification: Determine the total protein concentration of the enzyme preparation using a standard method, such as the Bradford assay.

Substrate (Protoporphyrinogen IX) Preparation

This procedure must be performed with minimal exposure to light and under an inert atmosphere (e.g., nitrogen or argon) to prevent auto-oxidation.

-

Dissolution: Dissolve Protoporphyrin IX in 10 mM KOH containing 20% ethanol.

-

Reduction: Add a small amount of fresh sodium amalgam (Na/Hg) to the Proto IX solution. Stir the mixture under a gentle stream of nitrogen gas.

-

Monitoring: Monitor the reduction by observing the disappearance of the solution's red fluorescence under a UV lamp. The complete reduction to the non-fluorescent Protogen IX is indicated by a colorless solution.

-

Separation: Once reduction is complete, carefully remove the amalgam. The resulting Protogen IX solution should be kept on ice and used immediately.

Fluorometric Assay Procedure

-

Plate Setup: In a 96-well black, clear-bottom microplate, add the assay components in the following order:

-

Assay Buffer.

-

Serial dilutions of this compound (or other inhibitors) dissolved in DMSO. Include a DMSO-only control for 0% inhibition.

-

The PPO enzyme preparation.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the freshly prepared Protogen IX substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity (Excitation: ~405 nm, Emission: ~630 nm) kinetically over 15-30 minutes, with readings taken every 30-60 seconds.

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence vs. time plots.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Caption: A typical experimental workflow for an in vitro PPO inhibition assay.

Conclusion

This compound is an effective herbicide that operates through the competitive inhibition of Protoporphyrinogen Oxidase. This specific mode of action disrupts the vital tetrapyrrole biosynthetic pathway, leading to the light-dependent accumulation of a phototoxic intermediate, Protoporphyrin IX. The subsequent generation of reactive oxygen species causes rapid and widespread cellular damage, resulting in plant death. The high potency of diphenyl ether herbicides against PPO underscores the importance of this enzyme as a prime target for herbicide design. The experimental protocols outlined provide a robust framework for screening and characterizing novel PPO inhibitors, aiding in the future development of effective crop protection agents.

References

- 1. This compound | C12H6Cl3NO3 | CID 15788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 3. Dual plastid targeting of protoporphyrinogen oxidase 2 in Amaranthaceae promotes herbicide tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical inhibition of polyphenol oxidase and cut surface browning of fresh-cut apples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4,6-Trichlorophenyl 4-nitrophenyl ether (Chlornitrofen)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorophenyl 4-nitrophenyl ether, commonly known as Chlornitrofen (CNP), is a synthetic aromatic ether.[1][2][3] Historically utilized as a herbicide for controlling annual weeds in paddy fields, its biological activities and toxicological profile have garnered interest in the broader scientific community, including drug development.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activities of this compound, with a focus on its role as a protoporphyrinogen oxidase (PPO) inhibitor and an endocrine disruptor.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for understanding its environmental fate, bioavailability, and for designing experimental protocols.

Identifiers and Molecular Structure

| Property | Value | Reference |

| IUPAC Name | 1,3,5-trichloro-2-(4-nitrophenoxy)benzene | [2][6] |

| Synonyms | This compound, CNP, 4-Nitrophenyl 2,4,6-trichlorophenyl ether | [2][7][8] |

| CAS Number | 1836-77-7 | [2][9][10] |

| Molecular Formula | C₁₂H₆Cl₃NO₃ | [2][7][11] |

| Molecular Weight | 318.54 g/mol | [2][7][8] |

| SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])OC2=C(C=C(C=C2Cl)Cl)Cl | [2][7] |

| InChI Key | XQNAUQUKWRBODG-UHFFFAOYSA-N | [7] |

Physical and Chemical Data

| Property | Value | Reference |

| Physical State | Pale yellow crystalline needles or light yellow powder. | [4][8] |

| Melting Point | 105-107 °C | [4][10] |

| Boiling Point | 210 °C at 6 Torr | [9][10] |

| Density | 1.623 g/cm³ | |

| Water Solubility | 0.25 mg/L at 20 °C | [4] |

| Solubility in Organic Solvents | Soluble in DMSO, xylol, ethanol, chloroform, methanol, ethyl acetate, and acetone. | [8][12] |

| Vapor Pressure | 3.2 mPa at 20 °C | [4] |

| Octanol-Water Partition Coefficient (log P) | 5.09 | [4] |

Synthesis and Experimental Protocols

The primary method for synthesizing 2,4,6-Trichlorophenyl 4-nitrophenyl ether is through a nucleophilic aromatic substitution, specifically a variation of the Ullmann condensation.[4][13][14]

General Synthesis Workflow

The synthesis involves the condensation of a substituted phenol with a nitro-substituted aryl halide in the presence of a base.

Experimental Protocol: Synthesis of 2,4,6-Trichlorophenyl 4-nitrophenyl ether

This protocol is adapted from general procedures for the synthesis of nitrophenyl ethers.[15]

Materials:

-

2,4,6-Trichlorophenol (1.2 molar equivalents)

-

p-Nitrochlorobenzene (1.0 molar equivalent)

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (1.1 molar equivalents)

-

N,N-Dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) (solvent)

-

Ether or Benzene (for extraction)

-

Aqueous alkaline solution (e.g., dilute NaOH)

Procedure:

-

A mixture of 2,4,6-trichlorophenol and the base (K₂CO₃ or KOH) is prepared in a suitable reaction vessel containing the polar aprotic solvent (DMF or DMA).

-

p-Nitrochlorobenzene is added to the stirred mixture.

-

The reaction mixture is heated under reflux, typically in the range of 150-160°C.

-

The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC), until the p-nitrochlorobenzene is consumed.

-

Upon completion, the reaction mixture is cooled and then poured into an aqueous alkaline solution.

-

The product is extracted from the aqueous phase using an organic solvent like ether or benzene.

-

The organic extract is washed, dried, and the solvent is evaporated to yield the crude product.

-

The crude 2,4,6-Trichlorophenyl 4-nitrophenyl ether is then purified by recrystallization or column chromatography.

Biological Activity and Mechanisms of Action

This compound exhibits significant biological activity, primarily as a herbicide by inhibiting protoporphyrinogen oxidase.[2][3] Furthermore, it has been identified as an endocrine-disrupting chemical, demonstrating both antiandrogenic and estrogenic properties.[16][17][18]

Protoporphyrinogen Oxidase (PPO) Inhibition

This compound's herbicidal action stems from its inhibition of the enzyme protoporphyrinogen oxidase (PPO).[13] This enzyme is crucial in the biosynthesis of both chlorophyll in plants and heme in animals.

Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then leaks from the chloroplast into the cytoplasm.[13][19] In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX.[13] This molecule, in the presence of light and oxygen, generates highly reactive singlet oxygen, which causes rapid lipid peroxidation and membrane damage, ultimately leading to cell death.[13][19]

Endocrine Disruption

Studies have revealed that this compound can act as an endocrine disruptor by interacting with nuclear hormone receptors.[16][17]

This compound exhibits potent antiandrogenic activity by acting as an antagonist to the androgen receptor (AR).[16][17] It competitively binds to the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[10] This blockage inhibits the receptor's ability to regulate gene expression, thereby reducing androgenic stimulation.[10]

This compound also displays estrogenic activity, acting as an agonist for the estrogen receptor-alpha (ERα).[16][17] By binding to and activating the ER, it mimics the effects of natural estrogen.[9] This activation leads to a conformational change in the receptor, allowing it to bind to estrogen response elements (EREs) on DNA and modulate the transcription of target genes.[9]

Toxicology and Safety

This compound exhibits low acute oral toxicity in mammals, with reported LD50 values of 10,800 mg/kg in rats and 11,800 mg/kg in mice.[5] However, it is classified as very toxic to aquatic life with long-lasting effects.[2] Due to its endocrine-disrupting activities, it is considered a potential reproduction/developmental toxin.[4] Furthermore, studies have indicated that the biodegradation of this compound can lead to the formation of mutagenic metabolites.[15][18]

Conclusion

2,4,6-Trichlorophenyl 4-nitrophenyl ether (this compound) is a compound with well-defined physicochemical properties and established biological activities. Its mechanisms of action as a PPO inhibitor and an endocrine disruptor are of significant interest to researchers in environmental science, toxicology, and drug development. The dual activity of this compound as both an antiandrogen and an estrogen agonist highlights the complexity of its interactions with biological systems and underscores the importance of further research into its potential therapeutic applications and health risks. This guide provides a foundational understanding for professionals engaged in the study and application of this and related compounds.

References

- 1. Mechanism of action of estrogen agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H6Cl3NO3 | CID 15788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What are Estrogen-related receptors agonists and how do they work? [synapse.patsnap.com]

- 5. This compound [nies.go.jp]

- 6. Androgen Receptor Antagonism [wp.nyu.edu]

- 7. erc.bioscientifica.com [erc.bioscientifica.com]

- 8. researchgate.net [researchgate.net]

- 9. What are ERs agonists and how do they work? [synapse.patsnap.com]

- 10. What are AR antagonists and how do they work? [synapse.patsnap.com]

- 11. clearsynth.com [clearsynth.com]

- 12. 1836-77-7 | this compound | Tetrahedron [thsci.com]

- 13. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Effects of a diphenyl ether-type herbicide, this compound, and its amino derivative on androgen and estrogen receptor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of Protoporphyrinogen Oxidase as an Efficient Selection Marker for Agrobacterium tumefaciens-Mediated Transformation of Maize - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chlornitrofen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity Chlornitrofen, with a focus on its nomenclature, chemical properties, and identification.

Nomenclature

The systematic identification of a chemical compound is crucial for unambiguous communication in research and development. This compound is known by a variety of names, reflecting its chemical structure and historical usage.

IUPAC Name:

The internationally recognized IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 1,3,5-trichloro-2-(4-nitrophenoxy)benzene [1][2]. This name precisely describes the molecular structure, indicating a benzene ring substituted with three chlorine atoms at positions 1, 3, and 5, and a 4-nitrophenoxy group at position 2.

Synonyms and Trade Names:

In addition to its formal IUPAC name, this compound is referenced by a multitude of synonyms and trade names in scientific literature, commercial products, and regulatory documents. Understanding these alternative names is vital for conducting thorough literature reviews and identifying the compound in various databases.

A comprehensive list of synonyms includes, but is not limited to:

Chemical Identity

A summary of key chemical identifiers for this compound is provided in the table below for easy reference. This data is essential for accurate record-keeping, database searches, and regulatory submissions.

| Identifier | Value |

| CAS Registry Number | 1836-77-7[1][3][5][9] |

| Molecular Formula | C₁₂H₆Cl₃NO₃[1][3][4][5][8][9] |

| Molecular Weight | 318.54 g/mol [1][3][4][8][9] |

| InChI | InChI=1S/C12H6Cl3NO3/c13-7-5-10(14)12(11(15)6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H[3][5] |

| InChIKey | XQNAUQUKWRBODG-UHFFFAOYSA-N[3][5] |

| SMILES | O=--INVALID-LINK--c1ccc(Oc2c(Cl)cc(Cl)cc2Cl)cc1[3] |

Logical Relationship of this compound Nomenclature

The following diagram illustrates the relationship between the core chemical structure and its various identifiers.

Caption: Figure 1: Relationship between this compound's structure and its various names and identifiers.

This initial guide provides the foundational information regarding the IUPAC name and synonyms of this compound. The subsequent sections will delve into its physicochemical properties, experimental protocols for its detection and analysis, and its known signaling pathways and toxicological profile. This document is intended to be a living resource, and will be updated as new research becomes available.

References

- 1. This compound | C12H6Cl3NO3 | CID 15788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. adipogen.com [adipogen.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound (CAS 1836-77-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound (Ref: MO-338) [sitem.herts.ac.uk]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. accustandard.com [accustandard.com]

A Faded Footprint in the Paddy Fields: The Historical Use of Chlornitrofen in Agriculture

For Immediate Release

[CITY, STATE] – [Date] – Once a widely used herbicide in rice cultivation, particularly in Japan, Chlornitrofen has since been relegated to the annals of agricultural history due to mounting concerns over its environmental and toxicological profile. This in-depth technical guide explores the historical application of this compound, its mechanism of action, and the scientific evidence that led to its eventual decline and prohibition.

Mode of Action: A Protoporphyrinogen Oxidase Inhibitor

This compound exerts its herbicidal effect by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[3][4] This enzyme is a critical component in the biosynthesis of both chlorophyll in plants and heme in animals. The inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to the highly photodynamic protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates singlet oxygen, a highly reactive oxygen species that causes rapid lipid peroxidation and membrane damage, ultimately leading to cell death and the characteristic necrotic lesions on treated plants.

Environmental Fate and Toxicity

The environmental persistence and potential for toxic byproducts were significant factors in the re-evaluation of this compound. Studies on its biodegradation revealed that under certain conditions, its degradation could lead to the formation of mutagenic metabolites.

Biodegradation Pathway

The microbial degradation of this compound in soil is a critical process influencing its environmental persistence. While a complete, universally accepted pathway is not fully detailed in recent literature, the degradation of structurally similar compounds suggests a multi-step process. This likely involves the reduction of the nitro group to an amino group, followed by cleavage of the ether bond and subsequent degradation of the aromatic rings.

Toxicological Profile

Concerns regarding the toxicological effects of this compound and its metabolites contributed to its phasing out. While comprehensive subchronic and chronic toxicity data for this compound itself is limited in publicly available recent literature, studies on analogous compounds such as nitrofen and para-chloronitrobenzene have indicated potential for adverse health effects, including carcinogenicity in animal studies. For instance, oral exposure to nitrofen has been shown to cause liver and pancreatic tumors in rodents.

Table 1: Acute Oral Toxicity of this compound

| Species | LD50 |

| Rat | 10,800 mg/kg |

| Mouse | 11,800 mg/kg |

Source: International Atomic Energy Agency

Experimental Protocols

The evaluation of the environmental fate and toxicity of herbicides like this compound relies on standardized experimental protocols. Below is a representative workflow for a soil biodegradation study.

Experimental Workflow: Soil Biodegradation Study

Conclusion

The history of this compound in agriculture is a compelling case study in the evolution of pesticide science and regulation. While it initially offered an effective solution for weed control in a crucial global crop, subsequent scientific investigation into its environmental persistence, potential for toxic byproducts, and overall toxicological profile led to its discontinuation in many parts of the world. The story of this compound underscores the importance of continuous and rigorous scientific evaluation of agricultural chemicals to ensure both crop productivity and environmental and human health.

References

Chlornitrofen's Mode of Action as a Selective Herbicide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlornitrofen, a nitrophenyl ether herbicide, has historically been used for the selective control of annual weeds in rice cultivation. Its herbicidal activity is primarily attributed to the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme. This inhibition leads to a light-dependent cascade of oxidative damage, resulting in rapid cell death. The selectivity of this compound in rice is predominantly achieved through a higher rate of metabolic detoxification in the crop compared to susceptible weed species. While this compound may also exhibit secondary activity as an uncoupler of photophosphorylation, its primary herbicidal efficacy at agronomic rates is driven by PPO inhibition. This technical guide provides an in-depth analysis of this compound's core mode of action, the biochemical basis for its selectivity, and detailed experimental protocols for its study.

Primary Mode of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

The principal mechanism of action for this compound is the potent inhibition of the enzyme protoporphyrinogen oxidase (EC 1.3.3.4).[1] PPO is the last common enzyme in the biosynthetic pathway of tetrapyrroles, catalyzing the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). Proto IX is a critical precursor for both chlorophyll and heme.

The Lethal Cascade Following PPO Inhibition

The inhibition of PPO by this compound initiates a sequence of events that culminate in rapid and severe cellular damage:

-

Accumulation of Protoporphyrinogen IX: With the PPO enzyme blocked, its substrate, Protogen IX, accumulates within the plastids.

-

Extracellular Leakage: The buildup of Protogen IX leads to its diffusion out of the plastids and into the cytoplasm.

-

Non-enzymatic Oxidation: In the cytoplasm, Protogen IX is oxidized to Proto IX.

-

Photosensitization and Oxidative Stress: Proto IX is a potent photosensitizer. In the presence of light and molecular oxygen, it generates highly reactive singlet oxygen (¹O₂).

-

Lipid Peroxidation and Membrane Destruction: Singlet oxygen rapidly initiates a chain reaction of lipid peroxidation, destroying the integrity of cellular membranes, including the plasma membrane and tonoplast.

-

Cellular Disruption and Death: The loss of membrane integrity leads to rapid leakage of cellular contents, loss of turgor, and ultimately, cell death. This manifests as visible symptoms of water-soaked lesions, followed by necrosis and desiccation of the plant tissue.

This light-dependent, rapid-acting mechanism is characteristic of contact herbicides.

Visualization of the PPO Inhibition Pathway

Caption: PPO Inhibition Pathway by this compound.

Basis of Selectivity in Rice

The selective use of this compound in rice (Oryza sativa) is primarily due to the differential metabolism of the herbicide between the crop and susceptible weed species. Rice possesses a more efficient detoxification system that rapidly metabolizes this compound into non-phytotoxic compounds.

Metabolic Detoxification Pathways

The detoxification of diphenyl ether herbicides in tolerant plants like rice generally involves a multi-phase process:

-

Phase I: Functionalization: The initial step involves the modification of the this compound molecule, typically through oxidation reactions catalyzed by cytochrome P450 monooxygenases. This may include hydroxylation of the aromatic rings or O-dealkylation.

-

Phase II: Conjugation: The modified this compound is then conjugated with endogenous molecules such as glucose or glutathione, a reaction catalyzed by glucosyltransferases or glutathione S-transferases, respectively. This process increases the water solubility of the herbicide and reduces its toxicity.

-

Phase III: Sequestration: The conjugated metabolites are then transported and sequestered in the vacuole or incorporated into the cell wall, effectively removing them from sites of metabolic activity.

In susceptible weeds, these metabolic pathways are either absent or operate at a much slower rate, allowing the active this compound to reach and inhibit its target enzyme, PPO.

Visualization of the Selectivity Mechanism

Caption: Basis of this compound Selectivity.

Secondary Mode of Action: Uncoupling of Photophosphorylation

Some nitrophenyl ether herbicides have been reported to act as uncouplers of photophosphorylation. This process disrupts the coupling between the electron transport chain and ATP synthesis in chloroplasts and mitochondria. Uncouplers dissipate the proton gradient across the thylakoid or inner mitochondrial membrane that is necessary for ATP synthase to produce ATP. While this can contribute to phytotoxicity by depleting the plant's energy supply, it is generally considered a secondary mechanism for this compound. The concentrations required to cause significant uncoupling are typically higher than those needed for potent PPO inhibition. Therefore, at normal field application rates, the rapid and destructive effects of PPO inhibition are the dominant herbicidal mechanism.

Quantitative Data

| Herbicide (Diphenyl Ether) | Target Enzyme | Plant Species | IC50 (nM) | Reference |

| Acifluorfen-methyl | Protoporphyrinogen Oxidase (PPO) | Cucumis sativus (Cucumber) | ~10 | [FMC Corporation] |

| Acifluorfen-methyl | Protoporphyrinogen Oxidase (PPO) | Hordeum vulgare (Barley) | ~40 | [Witkowski & Halling] |

| Fomesafen | Protoporphyrinogen Oxidase (PPO) | Amaranthus retroflexus | ~25 (susceptible) | [Li et al.] |

Note: The IC50 value is the concentration of an inhibitor required for 50% inhibition of enzyme activity. Lower values indicate higher potency.

Experimental Protocols

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on PPO activity in vitro.

Objective: To determine the IC50 value of this compound for PPO.

Materials:

-

Plant tissue (e.g., etiolated barley seedlings or isolated chloroplasts/mitochondria)

-

Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM MgCl₂, 1 mM DTT, and protease inhibitors.

-

Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 0.1% (v/v) Tween 20.

-

Substrate: Protoporphyrinogen IX (Protogen IX), freshly prepared by reduction of Protoporphyrin IX with sodium amalgam.

-

This compound stock solution (in DMSO).

-

Spectrofluorometer.

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at low speed to remove cell debris.

-

Further centrifuge the supernatant at a higher speed to pellet mitochondria and/or chloroplasts.

-

Resuspend the pellet in a minimal volume of extraction buffer. This is the enzyme source.

-

-

Assay Reaction:

-

In a 96-well microplate, add the assay buffer.

-

Add varying concentrations of this compound (or DMSO for control).

-

Add the enzyme extract and incubate for a short period.

-

Initiate the reaction by adding the substrate, Protogen IX.

-

-

Measurement:

-

Monitor the increase in fluorescence over time, corresponding to the formation of Protoporphyrin IX from Protogen IX. The excitation wavelength is typically around 405 nm, and the emission is measured at approximately 630 nm.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear phase of the fluorescence increase.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Visualization of Experimental Workflow:

Caption: Workflow for PPO Inhibition Assay.

Herbicide Metabolism Study

This protocol describes a general method to compare the metabolism of this compound in a tolerant species (rice) and a susceptible species.

Objective: To elucidate the rate and pathway of this compound metabolism.

Materials:

-

Radiolabeled [¹⁴C]-chlornitrofen.

-

Rice and susceptible weed seedlings.

-

Growth medium (e.g., hydroponic solution).

-

Solvents for extraction (e.g., acetonitrile, methanol).

-

High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.

-

Liquid Scintillation Counter.

Procedure:

-

Herbicide Treatment:

-

Grow rice and weed seedlings to a specific growth stage.

-

Transfer seedlings to a hydroponic solution containing a known concentration of [¹⁴C]-chlornitrofen.

-

-

Time-Course Sampling:

-

Harvest plant tissues (roots and shoots separately) at various time points (e.g., 0, 6, 12, 24, 48 hours) after treatment.

-

-

Extraction:

-

Thoroughly wash the harvested tissues to remove external herbicide.

-

Homogenize the tissues in an appropriate solvent (e.g., acetonitrile/water).

-

Centrifuge to pellet the solid material and collect the supernatant.

-

-

Analysis:

-

Analyze the extracts using HPLC with a radioactivity detector. This will separate the parent [¹⁴C]-chlornitrofen from its radioactive metabolites.

-

Quantify the amount of parent compound and each metabolite at each time point by integrating the peak areas.

-

Liquid scintillation counting can be used to determine the total radioactivity in the extracts.

-

-

Data Interpretation:

-

Compare the rate of disappearance of the parent this compound peak in rice versus the weed species. A faster decline in rice indicates more rapid metabolism.

-

Identify and quantify the formation of metabolite peaks. A greater abundance of polar metabolites in rice is indicative of efficient detoxification.

-

Conclusion

The herbicidal mode of action of this compound is unequivocally centered on the inhibition of protoporphyrinogen oxidase. This primary action triggers a light-dependent oxidative cascade that results in the rapid destruction of plant cells. The selectivity of this compound for weed control in rice is a classic example of metabolic detoxification, where the crop plant possesses robust enzymatic machinery to neutralize the herbicide, a capability that is deficient in susceptible weeds. While uncoupling of photophosphorylation may be a secondary effect, it is not considered the primary driver of its herbicidal efficacy. Understanding these core mechanisms is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations.

References

An In-depth Technical Guide to the Discovery and Development of Nitrophenyl Ether Herbicides

A Cornerstone of Modern Weed Management

Introduction

The mid-20th century heralded a new era in agriculture with the introduction of synthetic herbicides, fundamentally changing weed management practices. Among the most significant breakthroughs of this period was the discovery and development of nitrophenyl ethers. This class of herbicides quickly became indispensable for the selective control of broadleaf weeds in a variety of crops. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, structure-activity relationships, and key experimental methodologies that were instrumental in the development of these crucial agricultural tools.

The Genesis of a New Herbicide Class: Initial Discovery and Synthesis

The journey of nitrophenyl ether herbicides began with systematic investigations into the herbicidal potential of various substituted diphenyl ethers. Early research efforts were centered on synthesizing a multitude of analogs with different substitution patterns on the phenyl rings to elucidate their effects on phytotoxicity.[1]

A foundational method for the synthesis of these compounds was the Williamson ether synthesis. This reaction involves the condensation of a substituted phenoxide with a halogenated nitrobenzene in the presence of a base. One of the pioneering compounds in this class was Nitrofen (2,4-dichlorophenyl p-nitrophenyl ether), and its synthesis paved the way for the creation of a vast library of nitrophenyl ether herbicides.[1]

Experimental Protocols

This protocol outlines a common method for the synthesis of p-nitrophenyl ethers, which involves the reaction of a substituted phenol with p-nitrochlorobenzene.[1]

Materials:

-

Substituted phenol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

p-Nitrochlorobenzene

-

N,N-dimethylacetamide (or other suitable solvent)

-

Ether or Benzene (for extraction)

-

Aqueous alkaline solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and heating apparatus

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

A mixture of the substituted phenol (1.2 molar equivalents) and a base such as KOH or NaOH (1.1 molar equivalents) is prepared in a solvent like N,N-dimethylacetamide.

-

p-Nitrochlorobenzene (1.0 molar equivalent) is added to the mixture.

-

The reaction mixture is heated to a temperature range of 150-160°C.

-

The reaction is monitored for the consumption of p-nitrochlorobenzene using techniques like TLC.

-

Once the reaction is complete, the mixture is cooled and poured into an aqueous alkaline solution.

-

The product is extracted using an organic solvent such as ether or benzene.

-

The organic extract is washed with water and dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

Nitrophenyl ether herbicides are potent inhibitors of the enzyme protoporphyrinogen oxidase (PPO), also known as Protox.[2][3] This enzyme is crucial in the biosynthesis of both chlorophylls and hemes, as it catalyzes the oxidation of protoporphyrinogen IX (Protogen) to protoporphyrin IX (Proto IX).[2]

The inhibition of PPO leads to an accumulation of Protogen IX in the plant cells. This excess Protogen IX leaks from the chloroplast and, in the presence of light and oxygen, is non-enzymatically oxidized to Proto IX. The accumulated Proto IX in the cytoplasm interacts with light to generate highly reactive singlet oxygen. These reactive oxygen species cause rapid peroxidation of membrane lipids, leading to the disruption of cell membrane integrity, leakage of cellular contents, and ultimately, cell death. This light-dependent mechanism is responsible for the characteristic symptoms of rapid bleaching and necrosis observed in susceptible plants treated with these herbicides.[2]

Caption: Mechanism of action of nitrophenyl ether herbicides.

Experimental Protocols

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against PPO. The assay measures the formation of the fluorescent product, protoporphyrin IX, from the non-fluorescent substrate, protoporphyrinogen IX.[2]

Materials:

-

PPO enzyme preparation (e.g., isolated from plant mitochondria or other sources)

-

Protoporphyrin IX (Proto IX)

-

Sodium amalgam

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and 0.5% (v/v) Tween 20

-

Test compound (e.g., nitrophenyl ether herbicide) dissolved in DMSO

-

96-well black, clear-bottom microplate

-

Fluorometer

Procedure:

1. Preparation of Protoporphyrinogen IX (Protogen IX) Substrate:

- Dissolve Proto IX in a minimal volume of 10 mM KOH.

- Dilute the solution with additional 10 mM KOH.

- Add freshly prepared sodium amalgam to the Proto IX solution.

- Stir the mixture under a gentle stream of nitrogen gas until the solution becomes colorless and non-fluorescent, indicating the complete reduction of Proto IX to Protogen IX.

- Carefully remove the sodium amalgam. The resulting Protogen IX solution should be kept on ice and used immediately.

2. Assay Setup:

- Prepare serial dilutions of the test compound in DMSO.

- In a 96-well microplate, add 180 µL of assay buffer to each well.

- Add 2 µL of the test compound dilution or DMSO (for control) to the respective wells.

- Add 10 µL of the PPO enzyme preparation to each well. Include a "no-enzyme" control.

- Initiate the reaction by adding 10 µL of the freshly prepared Protogen IX substrate to each well.

3. Fluorescence Measurement:

- Immediately place the microplate in a fluorometer.

- Measure the fluorescence intensity at timed intervals (e.g., every minute for 15-30 minutes) with excitation at ~405 nm and emission at ~630 nm.

4. Data Analysis:

- Calculate the rate of reaction (increase in fluorescence per unit time) for each concentration of the test compound.

- Plot the reaction rate against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Structure-Activity Relationships (SAR)

The herbicidal efficacy and selectivity of nitrophenyl ethers are significantly influenced by the nature and position of substituents on both phenyl rings. A key discovery was the classification of these herbicides based on their requirement for light to exert their phytotoxic effects, which is directly linked to their mechanism of action.[1]

-

Light-Requiring Group: These herbicides, such as Nitrofen, typically have at least one ortho-substituent on the "A" benzene ring (the ring not containing the nitro group).

-

Dark-Active Group: Herbicides in this group are active in the absence of light and often lack an ortho-substituent.

The following table summarizes the qualitative herbicidal activity of a selection of early nitrophenyl ether compounds against barnyard grass (Echinochloa crus-galli).

| Compound Name | Substituents on Phenyl Ring A | Herbicidal Activity in Light | Herbicidal Activity in Dark |

| Nitrofen | 2,4-dichloro | High | Low |

| Chlornitrofen | 2,4,6-trichloro | High | Low |

| TOPE | 3-methyl | Moderate | Moderate |

| Unsubstituted | None | Low | Low |

| 4-chloro | 4-chloro | Low | Low |

| 2-chloro | 2-chloro | High | Low |

| 3,4-dichloro | 3,4-dichloro | Moderate | Moderate |

Data is qualitative and based on early screening studies.

Caption: Logical relationship in the SAR of nitrophenyl ethers.

Biological Evaluation: From Lab to Greenhouse

The development of nitrophenyl ether herbicides was driven by rigorous testing to assess their efficacy and selectivity. These evaluations ranged from rapid laboratory-based bioassays to more comprehensive greenhouse trials.

Experimental Protocols

This method provides a rapid initial screening of a compound's phytotoxicity on seed germination and early seedling growth.[1]

Materials:

-

Test compound

-

Acetone (or other suitable solvent)

-

Filter paper

-

Petri dishes

-

Seeds of a target weed species (e.g., barnyard grass - Echinochloa crus-galli)

-

Controlled environment chamber

Procedure:

-

Prepare a stock solution of the test compound in acetone.

-

Place a sheet of filter paper in each petri dish.

-

Apply a specific volume of the test solution to the filter paper. A control with only the solvent should be included.

-

Allow the solvent to evaporate completely.

-

Place a known number of seeds (e.g., 25) on the treated filter paper.

-

Add a specific volume of distilled water or a nutrient solution to each petri dish.

-

Seal the petri dishes and place them in a controlled environment chamber with defined light and temperature conditions.

-

After a set period (e.g., 7-14 days), assess the effects on seed germination, root length, and shoot length compared to the control.

Greenhouse trials provide a more realistic evaluation of a herbicide's performance under controlled, yet more complex, conditions.

Pre-emergence Application:

-

Pots are filled with soil and seeded with a known number of weed and crop seeds at a specific depth.

-

The test compound is applied to the soil surface at various rates (e.g., kilograms per hectare).

-

The pots are placed in the greenhouse and watered regularly.

-

After a specific period (e.g., 2-3 weeks), the number of emerged and healthy plants (weeds and crops) is counted.

-

Herbicidal efficacy is assessed by the percentage of weed control, and crop tolerance is evaluated by observing any signs of injury.[1]

Post-emergence Application:

-

Weed and crop species are grown in pots in a greenhouse to a specific growth stage (e.g., 2-3 leaf stage).

-

The test compound is then sprayed over the top of the plants at various rates.

-

The plants are returned to the greenhouse and observed for signs of injury (e.g., necrosis, chlorosis, stunting).

-

After a set period (e.g., 1-2 weeks), the herbicidal effect is rated visually as a percentage of control compared to untreated plants, and crop injury is similarly assessed.[1]

Caption: Experimental workflow for the discovery of nitrophenyl ether herbicides.

Conclusion

The discovery and development of nitrophenyl ether herbicides marked a pivotal moment in agricultural chemistry. Through systematic synthesis, rigorous biological evaluation, and detailed mechanistic studies, a powerful new class of herbicides was established. The understanding of their mode of action as PPO inhibitors and the elucidation of key structure-activity relationships were instrumental in their optimization and commercial success. The experimental protocols developed during this era laid the foundation for the screening and characterization of subsequent generations of herbicides, and the legacy of nitrophenyl ethers continues to influence modern herbicide research and development.

References

Spectral Analysis of Chlornitrofen: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Chlornitrofen (CAS No. 1836-77-7), a synthetic herbicide. The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance spectral characteristics, offering valuable data for its identification and characterization.

Chemical Information

| Property | Value |

| IUPAC Name | 1,3,5-trichloro-2-(4-nitrophenoxy)benzene[1] |

| Synonyms | 2,4,6-Trichlorophenyl 4-nitrophenyl ether, CNP[1][2] |

| Molecular Formula | C₁₂H₆Cl₃NO₃[1][2] |

| Molecular Weight | 318.5 g/mol [1] |

Mass Spectrometry (MS) Data

Mass spectrometry of this compound has been performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization.

Key Mass Spectrometry Peaks

| m/z Value | Interpretation |

| 50 | Top Peak |

| 30 | 2nd Highest Peak |

| 63 | 3rd Highest Peak |

| Data sourced from the NIST Mass Spectrometry Data Center.[1] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following outlines a general protocol for the GC-MS analysis of this compound.

-

Sample Preparation: A dilute solution of the this compound standard is prepared in a suitable volatile solvent, such as acetone or hexane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated at a temperature of 250-280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is suitable for the separation of this compound.

-

Oven Temperature Program: An initial oven temperature of around 100°C is held for a short period, followed by a temperature ramp to approximately 300°C to ensure elution of the compound.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: A mass-to-charge ratio (m/z) scan range of approximately 40-450 amu is appropriate to detect the molecular ion and fragment ions of this compound.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. The retention time from the gas chromatogram provides an additional layer of identification.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound provides information about its functional groups.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The available data indicates the use of a KBr wafer technique.[1]

-

Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is first recorded.

-

The KBr pellet containing the sample is then placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Analysis: The resulting spectrum is analyzed to identify absorption bands corresponding to the various functional groups present in the this compound molecule, such as C-Cl, C-O-C, Ar-NO₂, and aromatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR Spectral Data

A ¹³C NMR spectrum for this compound is available through SpectraBase.[1] Researchers are encouraged to consult this resource for detailed spectral information.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

The following describes a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or acetone-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR).

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to ensure homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

-

Data Processing and Analysis:

-

The FID is Fourier-transformed to produce the NMR spectrum.

-

The spectrum is phased and baseline-corrected.

-

Chemical shifts (δ) are referenced to TMS (0 ppm).

-

The chemical shifts, integration (for ¹H NMR), and coupling patterns (for ¹H NMR) are analyzed to elucidate the structure of the molecule.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

Methodological & Application

Application Note: Analytical Methods for the Detection of Chlornitrofen in Soil

Audience: Researchers, scientists, and drug development professionals.

Introduction Chlornitrofen (2,4,6-trichlorophenyl 4'-nitrophenyl ether) is a diphenyl ether herbicide previously used for weed control in paddy fields. Due to its persistence and potential toxicity, monitoring its residue in soil is crucial for environmental assessment. This document outlines detailed protocols for the extraction, cleanup, and quantification of this compound from soil matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle The analytical workflow involves the extraction of this compound from a soil sample using an organic solvent, followed by a cleanup procedure to remove interfering co-extractants. The purified extract is then concentrated and analyzed using chromatographic techniques. GC-MS provides high sensitivity and selectivity, while HPLC-UV offers a robust and cost-effective alternative.

Experimental Protocols

1. Sample Preparation and Extraction

This protocol describes an ultrasonic-assisted solvent extraction (USE) method, which is rapid and effective for extracting pesticides from solid matrices.[1]

-

1.1. Soil Preparation:

-

Air-dry soil samples at room temperature to a constant weight.

-

Remove any large debris such as stones and plant matter.

-

Grind the soil using a mortar and pestle and sieve it through a 2 mm mesh to ensure homogeneity.[2]

-

Store prepared samples in sealed glass containers at 4°C until extraction.

-

-

1.2. Extraction Procedure:

-

Weigh 10 g of the homogenized soil into a 50 mL glass centrifuge tube.

-

To remove excess water and create a sandy consistency, add 10-15 g of anhydrous sodium sulfate and mix thoroughly with a spatula.[3]

-

Add 20 mL of a 1:1 (v/v) mixture of acetone and dichloromethane to the tube. Acetone is used to penetrate the wet soil particles, ensuring efficient extraction.[3]

-

Vortex the mixture for 1 minute.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes.[4]

-

Centrifuge the sample at 3000 rpm for 5 minutes to separate the soil from the solvent.

-

Carefully decant the supernatant (the solvent extract) into a clean flask.

-

Repeat the extraction process (steps 1.2.3 to 1.2.7) two more times with fresh solvent, combining all supernatants.

-

2. Extract Cleanup